

DiFMDA: A Technical Guide to a Novel Psychoactive Compound

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Compound of Interest		
Compound Name:	DIFMDA	
Cat. No.:	B15191437	Get Quote

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Abstract

DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic compound developed as a less neurotoxic analog of 3,4-methylenedioxyamphetamine (MDA). This technical guide provides a comprehensive overview of its chemical properties, the scientific rationale for its creation, and its anticipated mechanism of action based on its structural relationship to the amphetamine class of compounds. While detailed experimental data on **DiFMDA** is limited in publicly accessible literature, this document consolidates the available information, including its synthesis, and provides generalized experimental workflows and proposed signaling pathways relevant to its compound class.

Chemical Identity and Properties

DiFMDA is a substituted derivative of MDA, characterized by the replacement of the two hydrogen atoms on the methylenedioxy bridge with fluorine atoms. This modification is intended to increase the metabolic stability of the molecule.

Full Chemical Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]

Synonyms:

Difluoromethylenedioxyamphetamine[1][2]



- DFMDA[2]
- (2S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine[3]

• DiFMDA[1][2]

Chemical and Physical Properties

Property	Value	Source
IUPAC Name	1-(2,2-Difluoro-1,3- benzodioxol-5-yl)propan-2- amine	[1]
CAS Number	910393-51-0	[1]
Molecular Formula	C10H11F2NO2	[1]
Molar Mass	215.200 g⋅mol ⁻¹	[1]

Rationale for Development and Anticipated Pharmacological Profile

DiFMDA was synthesized by Daniel Trachsel and colleagues as part of an effort to create a less harmful substitute for entactogenic drugs like MDMA.[2] A primary metabolic pathway for compounds like MDA and MDMA involves the breakdown of the methylenedioxy ring, which can lead to the formation of neurotoxic metabolites such as alpha-methyldopamine.[2] It was hypothesized that the difluoromethylenedioxy structure of **DiFMDA** would exhibit greater metabolic stability, thereby reducing the formation of these toxic byproducts.[2]

Preliminary in vitro binding studies have suggested that **DiFMDA** possesses an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[2] However, comprehensive pharmacological and toxicological data for **DiFMDA** are not readily available in the published literature. It is important to note that these compounds have not yet been tested in animals to confirm pharmacological activity similar to their non-fluorinated parent compounds.[2]

Synthesis



A method for the synthesis of **DiFMDA** has been described. The general scheme involves the following key transformations:

- Step 1: Synthesis of 1-(2,2-difluorobenzo[1][3]dioxol-5-yl)propan-2-one: This intermediate is synthesized from 5-bromo-2,2-difluorobenzodioxole and acetylacetone in the presence of a copper(I) iodide catalyst.
- Step 2: Reductive Amination: The ketone intermediate undergoes reductive amination with methylamine and a reducing agent, such as sodium borohydride, to yield the final product, **DiFMDA**.

It is important to note that the synthesis of such compounds should only be performed by qualified professionals in a controlled laboratory setting, adhering to all relevant safety and legal regulations.

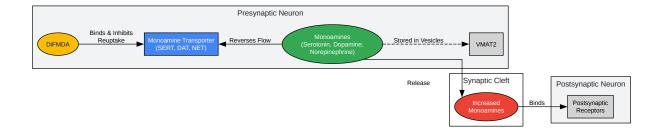
Proposed Mechanism of Action

Based on its structural similarity to MDA and MDMA, **DiFMDA** is expected to act as a monoamine releasing agent and reuptake inhibitor. The primary targets are anticipated to be the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The proposed mechanism involves **DiFMDA** binding to these transporters and promoting the reverse transport of monoamines from the presynaptic neuron into the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine, which are responsible for the psychoactive effects of this class of drugs.

Proposed Signaling Pathway for Amphetamine Analogs





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Caption: Proposed mechanism of **DiFMDA** and related amphetamine analogs.

Experimental Protocols

Detailed experimental protocols for **DiFMDA** are not available in the public domain. However, the following outlines a general methodology for a key experiment used to characterize compounds of this class.

General Protocol: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of **DiFMDA** for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

- Cell lines stably expressing human SERT, DAT, or NET.
- Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
- DiFMDA (test compound).

Foundational & Exploratory



- Non-labeled competing ligands for determination of non-specific binding (e.g., fluoxetine for SERT, cocaine for DAT, desipramine for NET).
- Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
- 96-well microplates.
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.
- · Cell harvester.

Procedure:

- Cell Membrane Preparation: Culture the specific transporter-expressing cells and harvest them. Prepare cell membrane homogenates through centrifugation and resuspend in assay buffer.
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation, the specific radioligand, and varying concentrations of **DiFMDA**.
 - For total binding wells, add only the membrane and radioligand.
 - For non-specific binding wells, add the membrane, radioligand, and a high concentration of the non-labeled competing ligand.
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

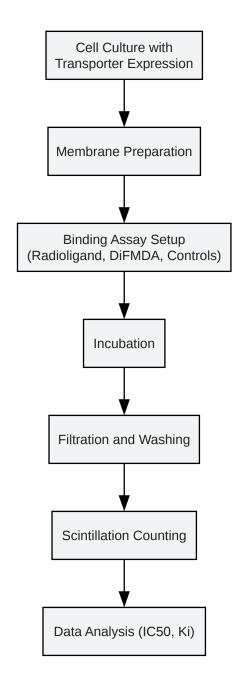


• Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **DiFMDA** concentration.
- Determine the IC₅₀ value (the concentration of **DiFMDA** that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: In Vitro Transporter Binding Assay





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